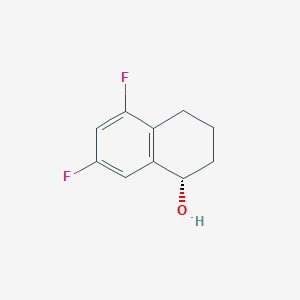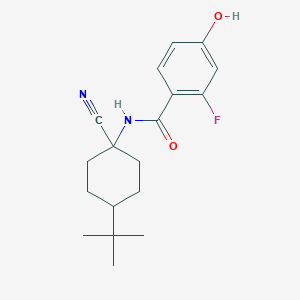![molecular formula C17H21N3O2 B2891907 6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione CAS No. 872103-00-9](/img/structure/B2891907.png)
6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pyrimidines are six-membered heterocyclic organic compounds containing two nitrogen atoms at the 1st and 3rd positions . They are integral parts of DNA and RNA and impart diverse pharmacological properties . Pyrimidine derivatives have been described with a wide range of biological potential, including anticancer , antiviral , antimicrobial , anti-inflammatory , analgesic , antioxidant , and antimalarial activities.
Synthesis Analysis
Pyrimidines containing halogens at the 2- and 4-positions are excellent starting materials for introducing different aryl, alkyl, or heteroaryl groups into the pyrimidine ring . The highly electron-deficient character of the pyrimidine ring makes the nucleophilic aromatic substitution (SNAr) reaction a general approach to the synthesis of a wide variety of pyrimidine derivatives .Molecular Structure Analysis
The pyrimidine ring is a six-membered heterocyclic organic compound containing two nitrogen atoms at the 1st and 3rd positions . The structure of the pyrimidine ring is integral to its function in DNA and RNA, and modifications to the ring can result in diverse pharmacological properties .Chemical Reactions Analysis
Nucleophilic attack on pyrimidines using N-methylpiperazine was shown to be highly regioselective, favoring the formation of C-4 substituted products . Reaction of pyrimidines with N,N-dimethylethylenediamine afforded exclusively substituted products .Physical and Chemical Properties Analysis
Pyrimidines are much weaker bases than pyridine and are soluble in water . The physical and chemical properties of specific pyrimidine derivatives can vary widely depending on their specific structure.Aplicaciones Científicas De Investigación
Luminescent Polymers
6-butyl-4-(p-tolyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione is related to polymers containing pyrrolopyrrole-dione units. These polymers, like P-1, P-2, and P-3, exhibit strong fluorescence and high quantum yields, making them suitable for applications in optoelectronics and photonics (Zhang & Tieke, 2008).
Electron Transport in Solar Cells
A related compound, an n-type conjugated polyelectrolyte containing diketopyrrolopyrrole (DPP) backbone, has been used in polymer solar cells as an electron transport layer. This application enhances the power conversion efficiency of the cells due to its high conductivity and electron mobility (Hu et al., 2015).
Synthesis of Novel Pyrrolopyrimidine Derivatives
This compound is structurally related to pyrrolopyrimidine derivatives. These derivatives are synthesized using arylglyoxal-based three-component reactions, which are significant for the development of new compounds with potential applications in various fields (Karamthulla, Jana, & Choudhury, 2017).
Antibacterial and Antitumor Agents
Pyridopyrimidine derivatives, closely related to the compound , have shown potential as antibacterial and antitumor agents. These compounds, synthesized from pyridopyrimidine ring structures, demonstrate variable antibacterial activities and promising results against various bacterial strains and fungi (Alwan, Al Kaabi, & Hashim, 2014).
Anticancer Activities
Similar compounds, such as pyrazolopyrimidine derivatives, have demonstrated marked inhibition against human lung adenocarcinoma and gastric cancer cell lines, suggesting potential applications in cancer treatment (Liu, Zhao, & Lu, 2020).
Novel Antithrombotic Compounds
Derivatives of pyrido[4,3-d]pyrimidine, a related structure, have been identified as novel antithrombotic compounds with beneficial effects. These compounds exhibit significant properties that make them candidates for the development of new antithrombotic drugs (Furrer, Wágner, & Fehlhaber, 1994).
Mecanismo De Acción
Target of Action
Similar pyridopyrimidine derivatives have been known to inhibit enzymes like dihydrofolate reductase (dhfr) with high affinity .
Mode of Action
The compound likely works by reducing the quantity of tetrahydrofolate necessary for the synthesis of pyrimidine and purine . This inhibition disrupts the synthesis of RNA and DNA, leading to the death of cancer cells .
Biochemical Pathways
The compound’s action affects the biochemical pathways involved in the synthesis of RNA and DNA. By inhibiting DHFR, it disrupts the production of tetrahydrofolate, a crucial component in the synthesis of these nucleic acids .
Pharmacokinetics
Similar pyridopyrimidine derivatives have been studied for their improved in vivo pharmacokinetic properties .
Result of Action
The result of the compound’s action is the disruption of RNA and DNA synthesis, which leads to the death of cancer cells . This makes it a potential candidate for antiproliferative applications .
Direcciones Futuras
Propiedades
IUPAC Name |
6-butyl-4-(4-methylphenyl)-1,3,4,7-tetrahydropyrrolo[3,4-d]pyrimidine-2,5-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21N3O2/c1-3-4-9-20-10-13-14(16(20)21)15(19-17(22)18-13)12-7-5-11(2)6-8-12/h5-8,15H,3-4,9-10H2,1-2H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QZADFXOVOMVTCF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN1CC2=C(C1=O)C(NC(=O)N2)C3=CC=C(C=C3)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
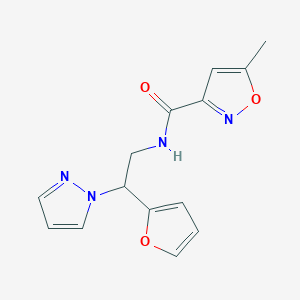

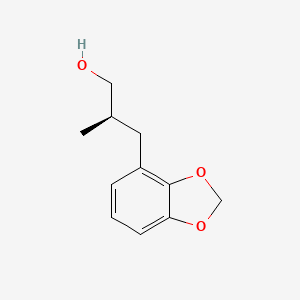
![Methyl (8,10-dimethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2891830.png)

![1-[(1-cyano-1,2-dimethylpropyl)carbamoyl]ethyl 2-[(2H-1,3-benzodioxol-5-yl)formamido]acetate](/img/structure/B2891833.png)
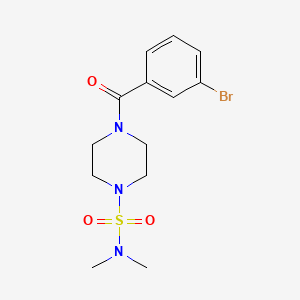
![[2-(3,4-Dichlorophenoxy)ethyl]amine hydrochloride](/img/structure/B2891835.png)
![N-cyclohexyl-2-(4-cyclopropyl-1-(4-fluorophenyl)-7-oxo-1H-pyrazolo[3,4-d]pyridazin-6(7H)-yl)acetamide](/img/structure/B2891836.png)
![N-(4-(benzo[d]oxazol-2-yl)phenyl)-4-(methylsulfonyl)benzamide](/img/structure/B2891838.png)

![2-[3-Cyano-4-(2-ethoxy-phenyl)-6-oxo-1,4,5,6-tetrahydro-pyridin-2-ylsulfanyl]-N-thiazol-2-yl-acetamide](/img/structure/B2891841.png)
